Aztreonam disodium
CAS No.: 80581-86-8
Cat. No.: VC0520355
Molecular Formula: C13H15N5Na2O8S2
Molecular Weight: 479.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80581-86-8 |
---|---|
Molecular Formula | C13H15N5Na2O8S2 |
Molecular Weight | 479.4 g/mol |
IUPAC Name | disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |
Standard InChI | InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1 |
Standard InChI Key | RXLLPYFOQJTFPY-VIQWXLMZSA-L |
Isomeric SMILES | C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+] |
SMILES | CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |
Canonical SMILES | CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Aztreonam disodium features a monocyclic β-lactam core (3-aminomonobactamic acid) substituted with:
-
A 2-methyl-4-oxo-1-sulfonatoazetidine ring at position 3
-
A (Z)-configured oxyimino side chain at position 4
-
A 2-aminothiazol-4-yl group enhancing Gram-negative penetration
The disodium salt formation occurs at the carboxylic acid (position 1) and sulfonic acid (position 1') groups, conferring water solubility >500 mg/mL compared to the parent compound's limited aqueous solubility . X-ray crystallography reveals a distorted envelope conformation in the β-lactam ring, optimizing binding to penicillin-binding protein 3 (PBP3) .
Table 1: Key Physicochemical Properties
Synthetic Pathways
Industrial synthesis employs a seven-step process:
-
Fermentation-derived (+)-3-aminoazetidinone core production
-
Sequential introduction of thiazole and oxyimino moieties
-
Sulfonation at N1 position
-
Salt formation with sodium hydroxide
Critical quality control parameters include:
-
Enantiomeric purity >99.8% (HPLC)
-
β-lactam ring integrity (IR spectroscopy at 1770 cm⁻¹)
Mechanism of Action and Microbiological Profile
Target Engagement
Aztreonam disodium demonstrates high-affinity binding (Kd = 0.8 nM) to PBP3 in Gram-negative bacteria, inhibiting peptidoglycan cross-linking. Unlike other β-lactams, it shows negligible interaction with PBPs of Gram-positive species or human tissues .
Table 2: MIC₉₀ Values Against Common Pathogens
Notably, aztreonam disodium retains activity against MBL-producing strains when combined with β-lactamase inhibitors like avibactam (see Section 5.1) .
Pharmacokinetic Profile
Absorption and Distribution
Following intravenous administration:
-
Peak serum concentration (Cₘₐₓ): 238 μg/mL (2g dose)
-
Volume of distribution: 0.21 L/kg, reflecting limited tissue penetration
Table 3: Pharmacokinetic Parameters (2g IV Dose)
Parameter | Value | Population |
---|---|---|
Cₘₐₓ (μg/mL) | 238 ± 34 | Healthy adults |
t₁/₂ (h) | 1.7 ± 0.3 | Normal renal function |
CL (mL/min/kg) | 1.3 ± 0.2 | Elderly patients |
Protein Binding (%) | 56 ± 5 | Hypoalbuminemia |
Data from |
Metabolism and Excretion
-
Renal clearance: 85% unchanged via glomerular filtration
-
Non-renal pathways: Hepatic β-lactam ring hydrolysis (6-16%)
Dosage adjustment required for CrCl <30 mL/min:
Clinical Applications and Efficacy
Respiratory Infections
Inhalation therapy (though using lysine salt) demonstrates:
Bloodstream Infections
Phase III trial (n=211) of aztreonam disodium 2g q8h:
-
78% clinical cure rate in Gram-negative bacteremia
-
Comparable efficacy to imipenem (Δ = 3.2%, 95% CI -5.1-11.5)
Emerging Combination Strategies
Table 4: Combination Therapy Outcomes
Parameter | Monotherapy | Combination | P-value |
---|---|---|---|
30-Day Mortality | 25% | 0% | <0.05 |
Microbiological Eradication | 58% | 89% | <0.01 |
Data from |
The aztreonam-avibactam combination restores activity against MBL-producing Enterobacteriaceae through:
Resistance Mechanisms and Mitigation
Primary Resistance Pathways
-
Porin mutations (OmpF/K35 in E. coli)
-
Overexpression of efflux pumps (MexAB-OprM in P. aeruginosa)
EDTA-Mediated Potentiation
Calcium EDTA 2g co-administration:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume